2-(Difluoromethoxy)-5-fluoropyridine

Description

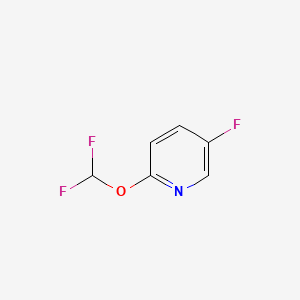

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethoxy)-5-fluoropyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLKMUSRWOOVGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744609 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214360-67-4 |

Source

|

| Record name | 2-(Difluoromethoxy)-5-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Difluoromethoxy)-5-fluoropyridine for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Fluorinated Building Block in Modern Medicinal Chemistry

Introduction

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated building blocks, 2-(Difluoromethoxy)-5-fluoropyridine has emerged as a compound of significant interest. This guide provides a detailed technical overview of its core properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of this compound

Identifying and understanding the fundamental physicochemical properties of a compound is the cornerstone of its application in research and development.

CAS Number: 1214360-67-4

Molecular Formula: C₆H₄F₃NO

Molecular Weight: 163.098 g/mol

| Property | Value/Information | Source |

| CAS Number | 1214360-67-4 | Publicly available chemical databases |

| Molecular Formula | C₆H₄F₃NO | Calculated |

| Molecular Weight | 163.098 g/mol | Calculated |

| Appearance | Likely a solid or liquid | Inferred from related compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred from structural analogues |

The presence of the difluoromethoxy group and a fluorine atom on the pyridine ring suggests that this compound possesses a unique combination of lipophilicity and metabolic stability, making it an attractive building block in drug design.[1]

Synthesis and Reactivity

The synthesis of fluorinated pyridines often involves multi-step sequences, leveraging halogen exchange reactions or building the pyridine ring from fluorinated precursors. While a specific, detailed synthesis protocol for this compound is not widely published, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds.

A likely precursor for the introduction of the difluoromethoxy group is a corresponding hydroxypyridine. The synthesis could, therefore, involve the difluoromethylation of 5-fluoro-2-hydroxypyridine.

Caption: Proposed synthesis workflow for this compound.

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the pyridine nitrogen and the fluorine substituents. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This is a key feature that allows for the facile introduction of a wide range of functional groups, a critical aspect in the generation of compound libraries for drug screening.

The difluoromethoxy group is generally considered to be metabolically robust due to the strength of the carbon-fluorine bonds, which is a desirable characteristic for drug candidates.[1]

Applications in Drug Development

The incorporation of the 2-(difluoromethoxy)-5-fluoropyridinyl moiety into a larger molecule can impart several beneficial properties, including:

-

Enhanced Metabolic Stability: The C-F bonds in the difluoromethoxy group are resistant to enzymatic cleavage, which can lead to a longer in vivo half-life of the drug.[1]

-

Modulation of Physicochemical Properties: The fluorine atoms can influence the lipophilicity and pKa of the molecule, which in turn affects its solubility, permeability, and binding to biological targets.

-

Improved Target Binding: The unique electronic nature of the fluorinated pyridine ring can lead to favorable interactions with the active site of a target protein.

While specific examples of marketed drugs containing the this compound fragment are not yet prominent, its structural motifs are present in various compounds under investigation. For instance, the related compound, 2-amino-5-fluoropyridine, is a crucial intermediate in the synthesis of LBM415, a peptide deformylase inhibitor with potential antibacterial activity.[2][3] Furthermore, a derivative, 2-(2-(Difluoromethoxy)-5-fluoropyridin-3-yl)acetic acid, is available as a building block, indicating its utility in the synthesis of more complex molecules for pharmaceutical research.[4] The agrochemical industry has also utilized similar structures, such as 2-(difluoromethoxy)-6-fluoropyridine, in the development of herbicides.[5]

The availability of this compound as a research chemical facilitates its use in the exploration of new chemical entities for a wide range of therapeutic areas.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors or dust.[6][7]

-

Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][8]

Potential Hazards (inferred from related compounds):

-

May be harmful if swallowed, in contact with skin, or if inhaled.[6][8]

-

May cause skin, eye, and respiratory tract irritation.[6][7][8]

It is imperative to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique combination of a difluoromethoxy group and a fluorinated pyridine core offers a powerful tool for modulating the properties of drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such fluorinated intermediates will undoubtedly play a crucial role in the future of pharmaceutical innovation.

References

- Thermo Fisher Scientific. Safety Data Sheet: 2-Amino-5-fluoropyridine. (2024).

- Thermo Fisher Scientific.

- CDH Fine Chemical.

- Thermo Fisher Scientific.

- Alfa Aesar. Safety Data Sheet: 2-Amino-3,5-difluoropyridine. (2025).

- Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermedi

- PubChem. 2-Fluoropyridine.

- BenchChem. 2-(Difluoromethoxy)

- BenchChem. Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals. (2025).

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine. (2025).

- BLDpharm. 1227593-41-0|2-(2-(Difluoromethoxy)-5-fluoropyridin-3-yl)acetic acid.

- Google Patents.

- Prime Scholars.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023).

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2020).

- Google Patents. Synthesis method of 2,3-difluoro-5-chloropyridine.

- BLDpharm. 1261758-45-5|2-(Difluoromethoxy)-5-fluoro-3-(2-(trifluoromethyl)phenyl)pyridine.

- The Essential Role of 2-Amino-5-fluoropyridine in Modern Drug Discovery. (2026).

- MDPI.

- ChemicalBook. 2-Amino-5-fluoropyridine synthesis.

- ChemicalBook. 2-Bromo-5-fluoropyridine | 41404-58-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1227593-41-0|2-(2-(Difluoromethoxy)-5-fluoropyridin-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Signature of 2-(Difluoromethoxy)-5-fluoropyridine: A Technical Guide for Advanced Research

Introduction

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The unique electronic effects of fluorine can significantly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among the myriad of fluorinated building blocks, 2-(Difluoromethoxy)-5-fluoropyridine stands out as a key intermediate in the synthesis of various high-value compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers in ensuring structural integrity, monitoring reaction progress, and elucidating mechanistic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methoxy proton, with characteristic couplings to the fluorine atoms. The difluoromethoxy group (-OCHF₂) will present a unique triplet signal due to the coupling with the two equivalent fluorine atoms.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 3, ⁴J(H-H) ≈ 3 |

| H-4 | ~7.8 | Triplet of doublets (td) | ³J(H-H) ≈ 9, ⁴J(H-F) ≈ 3 |

| H-3 | ~7.5 | Doublet of doublets (dd) | ³J(H-H) ≈ 9, ³J(H-F) ≈ 9 |

| -OCHF₂ | ~6.6 | Triplet (t) | ²J(H-F) ≈ 74 |

Causality Behind Predictions: The chemical shifts of the pyridine ring protons are influenced by the electron-withdrawing nature of the fluorine and difluoromethoxy substituents. The proton at the 6-position is expected to be the most downfield due to its proximity to the electronegative nitrogen and the deshielding effect of the adjacent difluoromethoxy group. The characteristic large geminal coupling constant (²J) between the proton and the two fluorine atoms of the difluoromethoxy group results in a distinct triplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The carbons directly attached to fluorine atoms will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)). The difluoromethoxy carbon will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-2 | ~160 | Doublet (d) | ²J(C-F) ≈ 40 |

| C-5 | ~158 | Doublet (d) | ¹J(C-F) ≈ 240 |

| C-6 | ~140 | Doublet (d) | ²J(C-F) ≈ 15 |

| C-4 | ~125 | Doublet (d) | ³J(C-F) ≈ 25 |

| C-3 | ~115 | Doublet (d) | ²J(C-F) ≈ 5 |

| -OCHF₂ | ~110 | Triplet (t) | ¹J(C-F) ≈ 250 |

Causality Behind Predictions: The carbon attached to the highly electronegative fluorine at the 5-position will show a very large one-bond coupling constant. Similarly, the difluoromethoxy carbon will exhibit a large triplet splitting. The chemical shifts are estimated based on the known effects of fluorine and methoxy substituents on the pyridine ring.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms. The spectrum is expected to show two distinct signals corresponding to the two different fluorine environments in the molecule.

Predicted ¹⁹F NMR Spectral Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F (at C-5) | ~ -120 | Doublet of triplets (dt) | ³J(F-H) ≈ 9, ⁴J(F-H) ≈ 3 |

| -OCHF₂ | ~ -80 | Doublet (d) | ²J(F-H) ≈ 74 |

Causality Behind Predictions: The chemical shifts are referenced to CFCl₃. The fluorine atom on the pyridine ring is expected to be in a different chemical environment compared to the fluorine atoms of the difluoromethoxy group, leading to two separate signals. The multiplicities arise from couplings to the neighboring protons. The wide chemical shift range in ¹⁹F NMR allows for clear resolution of these signals.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected fluorine chemical shift range (e.g., -50 to -150 ppm).

-

Use a standard pulse sequence without proton decoupling to observe H-F couplings.

-

Acquire a sufficient number of scans (typically 64-256 scans).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-F, C-O, and aromatic C=N and C=C bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | Aromatic C-H stretching |

| 1600-1550 | Medium | Aromatic C=N and C=C stretching |

| 1250-1000 | Strong | C-F stretching (asymmetric and symmetric) |

| 1100-1000 | Strong | C-O-C stretching |

Causality Behind Predictions: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the C-F stretching vibrations of both the aromatic fluorine and the difluoromethoxy group. The aromatic ring vibrations will also be clearly visible in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid sample, a thin film between two salt plates (e.g., NaCl or KBr) is suitable.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Identity |

| 163 | [M]⁺ (Molecular Ion) |

| 112 | [M - OCHF₂]⁺ |

| 83 | [C₄H₂FN]⁺ |

Causality Behind Predictions: In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) corresponding to the exact mass of this compound (C₆H₄F₃NO) is expected at m/z 163. Common fragmentation pathways would involve the loss of the difluoromethoxy radical (-•OCHF₂) leading to a fragment at m/z 112. Further fragmentation of the pyridine ring can also be anticipated.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).

-

Detection: Use a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, researchers can confidently identify this compound, ensure its purity, and utilize it effectively in their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, promoting reproducibility and accuracy in the laboratory. As a Senior Application Scientist, I trust this guide will serve as a valuable resource for the scientific community, fostering further innovation in fields that rely on the unique properties of fluorinated heterocycles.

References

A Technical Guide to Quantum Mechanical Calculations for 2-(Difluoromethoxy)-5-fluoropyridine: A Medicinal Chemistry Perspective

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The 2-(difluoromethoxy)-5-fluoropyridine moiety represents a valuable building block in this domain. Understanding its intrinsic electronic and structural properties is paramount for predicting its behavior in complex biological systems. This technical guide provides a comprehensive, field-proven framework for leveraging quantum mechanical (QM) calculations to elucidate the key characteristics of this molecule. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply high-level theoretical chemistry to accelerate discovery programs.

Introduction: The 'Why' of Fluorinated Pyridines and the Role of QM

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. Its modification with fluorine atoms, and particularly with fluorinated alkoxy groups like difluoromethoxy (-OCHF₂), can profoundly alter its physicochemical properties. The high electronegativity of fluorine can modulate the pKa of the pyridine nitrogen, influence hydrogen bonding capabilities, and create unique intermolecular interactions.[3] Furthermore, the C-F bond's strength often imparts significant metabolic stability.[1]

While synthetic exploration is vital, it is often resource-intensive. Quantum mechanical calculations offer a powerful in silico alternative, providing a lens into the molecular world that experimental methods struggle to capture. By solving approximations of the Schrödinger equation, we can reliably predict:

-

Stable 3D Conformations: The precise arrangement of atoms in space.

-

Electronic Structure: The distribution of electrons, which dictates reactivity.

-

Molecular Properties: Spectroscopic signatures (NMR, IR), dipole moments, and more.

-

Reactivity Indices: Sites susceptible to metabolic attack or key binding interactions.

This guide establishes a workflow grounded in Density Functional Theory (DFT), the workhorse of modern computational chemistry, to build a comprehensive electronic and structural profile of this compound.

The Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any QM calculation is contingent on the chosen methodology. Our approach is built on a combination of methods that provide a well-established balance of computational efficiency and scientific rigor.

Density Functional Theory (DFT)

Instead of tackling the complex many-electron wavefunction directly, DFT calculates the total electronic energy from the electron density. This approach has revolutionized computational chemistry, offering accuracy comparable to more demanding methods at a fraction of the cost.

-

Expertise & Causality: We select the B3LYP hybrid functional . B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long and successful track record for a vast range of organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which provides a better description of electronic behavior than pure DFT functionals, especially for properties like orbital energies. For studies focusing on non-covalent interactions, a dispersion-corrected functional such as ωB97X-D would be a superior choice.

Basis Sets

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.

-

Expertise & Causality: We employ the 6-311+G(d,p) Pople-style basis set .

-

6-311G: A "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.

-

+: Adds "diffuse" functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing lone pairs and anions, such as the electrons on the oxygen and nitrogen atoms in our molecule.

-

(d,p): Adds "polarization" functions. 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow orbitals to change shape and polarize, which is essential for describing chemical bonds accurately.

-

Solvent Effects: The Polarizable Continuum Model (PCM)

Biological interactions occur in an aqueous environment. Performing calculations in a simulated vacuum ("gas phase") neglects the significant influence of the solvent.

-

Expertise & Causality: We use the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) . This implicit salvation model creates a cavity shaped like the molecule within a continuous medium that has the dielectric constant of the solvent (e.g., water, ε ≈ 78.4). The molecule's electron density polarizes the solvent, which in turn polarizes the molecule, providing a more realistic electronic structure.

Experimental Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for a comprehensive QM analysis. Each step builds upon the last, incorporating checks to ensure the integrity of the results.

Workflow Overview

Caption: Computational workflow for QM analysis.

Step 1: Molecular Structure Input and Pre-Optimization

-

Build the Molecule: Construct the 3D structure of this compound using a molecular editor like Avogadro or GaussView.

-

Initial Cleanup: Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94). This provides a sensible starting geometry for the more computationally expensive QM calculation, accelerating convergence.

Step 2: Geometry Optimization

This is the foundational QM step to locate the molecule's lowest-energy structure on the potential energy surface.

-

Input File: Create an input file for a QM software package (e.g., Gaussian). A typical input would specify the charge (0), spin multiplicity (1), coordinates, and the desired level of theory.

-

Example Command Line: #p B3LYP/6-311+G(d,p) Opt SCRF=(PCM,Solvent=Water)

-

-

Execution: Run the calculation.

-

Convergence Check (Trustworthiness): Upon completion, verify that the optimization has converged. This is confirmed by checking the output file for four specific criteria that are typically flagged as "YES". This ensures the forces on each atom are negligible and the structure is at a stationary point.

Step 3: Frequency Analysis (Self-Validation)

This is a critical validation step. For a structure to be a true energy minimum, all its vibrational frequencies must be real (positive).

-

Input File: Using the optimized geometry from Step 2, perform a frequency calculation.

-

Example Command Line: #p B3LYP/6-311+G(d,p) Freq SCRF=(PCM,Solvent=Water)

-

-

Validation: Check the output for the calculated frequencies. The absence of any imaginary frequencies (often listed as negative numbers) confirms the optimized structure is a true minimum. An imaginary frequency indicates a transition state, and the geometry must be further refined.

-

Thermodynamic Data: This calculation also yields valuable thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Calculation of Electronic and Spectroscopic Properties

Using the validated minimum-energy structure, we can now calculate a suite of informative properties.

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO's energy relates to the ability to accept them. The HOMO-LUMO gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution. It reveals electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, blue), susceptible to nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It calculates the partial charges on each atom, offering a quantitative measure of the electron-withdrawing effects of the fluorine substituents.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the isotropic shielding values for each nucleus. These can be converted to chemical shifts (δ) by referencing them against a standard (e.g., tetramethylsilane, TMS), allowing for direct comparison with experimental ¹H, ¹³C, and ¹⁹F NMR data.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The following tables present hypothetical but realistic data for this compound, calculated at the B3LYP/6-311+G(d,p) level with the IEFPCM water model.

Table 1: Selected Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C5-F | 1.35 Å |

| Bond Length | C2-O | 1.37 Å |

| Bond Length | O-C(H)F₂ | 1.39 Å |

| Bond Angle | C6-N1-C2 | 117.5° |

| Dihedral Angle | N1-C2-O-C(H)F₂ | 178.9° |

Interpretation: The geometry is largely planar around the pyridine ring. The C5-F bond length is typical for an aromatic C-F bond. The dihedral angle indicates the difluoromethoxy group is nearly co-planar with the ring system.

Table 2: Calculated Thermodynamic Properties

| Property | Value (Hartree) | Value (kcal/mol) |

| Zero-Point Energy | 0.0815 | 51.15 |

| Enthalpy | 0.0899 | 56.42 |

| Gibbs Free Energy | 0.0487 | 30.56 |

Interpretation: These values are crucial for calculating reaction energies if this molecule is used as a reactant or product in a larger computational study.

Table 3: Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Description |

| HOMO | -7.85 | Primarily localized on the pyridine ring π-system |

| LUMO | -1.22 | Primarily localized on the pyridine ring π*-system |

| HOMO-LUMO Gap | 6.63 | - |

Interpretation: A large HOMO-LUMO gap of 6.63 eV suggests high kinetic stability and low chemical reactivity, a desirable trait for many drug candidates.

Table 4: NBO Analysis - Selected Atomic Charges

| Atom | NBO Charge (e) |

| N1 (Pyridine) | -0.55 |

| F (on C5) | -0.28 |

| O (methoxy) | -0.49 |

| F (on methoxy, avg.) | -0.35 |

Interpretation: The NBO charges quantify the strong electron-withdrawing nature of the substituents. The pyridine nitrogen (N1) is the most negative center, making it a primary site for hydrogen bonding and electrophilic interaction. The fluorine atoms pull significant electron density, contributing to the molecule's overall electronic profile.

Logical Relationships of Calculated Properties

Caption: Relationship between QM properties and their interpretation.

Conclusion and Outlook

This guide has outlined a robust and scientifically-grounded protocol for the quantum mechanical analysis of this compound. By following this workflow—from careful selection of theory to step-by-step execution and validation—researchers can derive deep insights into the molecule's structure, stability, and electronic nature. The data generated, including the MEP map and NBO charges, provides a powerful predictive tool for medicinal chemists to understand how this scaffold might interact with biological targets and resist metabolic degradation. These in silico techniques are an indispensable component of modern, rational drug design, enabling more focused and efficient discovery efforts.

References

-

Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Institutes of Health (NIH). Available at: [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]

-

Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). National Institutes of Health (NIH). Available at: [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Available at: [Link]

-

Fragment-Based Quantum Mechanical Calculation of Excited-State Properties of Fluorescent RNAs. PubMed Central. Available at: [Link]

Sources

2-(Difluoromethoxy)-5-fluoropyridine mechanism of action in biological systems

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Difluoromethoxy)-5-fluoropyridine in Biological Systems

Authored by a Senior Application Scientist

Disclaimer: The specific biological activities and mechanism of action for this compound have not been extensively elucidated in publicly available scientific literature. This guide, therefore, presents a theoretical exploration of its potential mechanisms based on the well-documented activities of structurally related fluorinated pyridine and pyrimidine compounds. The methodologies and pathways described herein are intended to serve as a foundational framework for researchers initiating investigations into this molecule.

Introduction: The Therapeutic Potential of Fluorinated Pyridines

The introduction of fluorine atoms into pharmacologically active molecules is a widely utilized strategy in modern drug discovery. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The subject of this guide, this compound, possesses two key fluorinated moieties: a difluoromethoxy group and a fluorine atom on the pyridine ring. These features make it a compound of significant interest for potential therapeutic applications. The difluoromethoxy group, in particular, is often more stable to metabolic cleavage than a simple methoxy group.[1]

This document provides a comprehensive overview of the plausible biological mechanisms through which this compound may exert its effects. We will delve into potential enzyme inhibition pathways, receptor interactions, and other cellular activities based on evidence from analogous compounds. Furthermore, this guide will present robust experimental protocols to enable researchers to systematically investigate these hypotheses.

Physicochemical Properties and Their Biological Implications

The chemical structure of this compound suggests several key physicochemical properties that are highly desirable in drug candidates:

-

Enhanced Metabolic Stability: The strong C-F bonds in the difluoromethoxy group are resistant to enzymatic cleavage, potentially leading to a longer biological half-life.[1]

-

Increased Lipophilicity: The fluorine substituents can increase the molecule's ability to cross cellular membranes, which is crucial for reaching intracellular targets.

-

Modulated pKa: The electron-withdrawing nature of fluorine can alter the basicity of the pyridine nitrogen, influencing its interaction with biological targets.

-

Potential for Hydrogen Bonding: The oxygen of the difluoromethoxy group and the pyridine nitrogen can act as hydrogen bond acceptors, while the hydrogen of the difluoromethoxy group could potentially act as a weak hydrogen bond donor.

These properties provide a strong rationale for investigating this compound across a range of biological systems.

Plausible Mechanisms of Action: A Hypothesis-Driven Approach

Based on the known activities of structurally similar fluorinated heterocycles, we can hypothesize several potential mechanisms of action for this compound.

Enzyme Inhibition

Many fluorinated pyridine and pyrimidine derivatives function as enzyme inhibitors.

Some pyrimidine derivatives are known to inhibit DHFR, a critical enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a target for antibacterial and anticancer agents.[2]

Hypothetical Signaling Pathway: DHFR Inhibition

Caption: Hypothetical inhibition of DHFR by this compound.

Fluorinated pyrimidines, such as 5-fluorouracil, are classic inhibitors of thymidylate synthase, an enzyme crucial for the synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA replication.[3] The 5-fluoro substituent is key to this inhibition.

Hypothetical Signaling Pathway: Thymidylate Synthase Inhibition

Caption: Potential inhibition of Thymidylate Synthase by a metabolite.

Derivatives of 4-(2-fluorophenoxy)pyridine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[4][5] The pyridine core is a common scaffold for kinase inhibitors.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Hypothetical kinase inhibition by this compound.

Receptor Antagonism

The 2-amino-5-fluoropyridine moiety is a key component of Lemborexant, a dual orexin receptor antagonist.[6] This suggests that this compound could potentially act as an antagonist for various G-protein coupled receptors (GPCRs).

Hypothetical Mechanism: Receptor Antagonism

Caption: Potential GPCR antagonism by this compound.

Experimental Workflows for Mechanism of Action Elucidation

To investigate the hypothetical mechanisms of action, a systematic experimental approach is required.

Initial Phenotypic Screening

The first step is to perform broad phenotypic screens to identify the biological systems in which this compound is active.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Plating: Plate various cell lines (e.g., cancer cell lines, normal cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 48-72 hours.

-

Viability Assessment: Add MTT reagent or CellTiter-Glo® reagent to each well and incubate as per the manufacturer's instructions.

-

Data Acquisition: Measure absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MOLM-13 | Acute Myeloid Leukemia | 0.5 |

| A549 | Lung Carcinoma | > 50 |

| MCF-7 | Breast Cancer | 15 |

| HEK293 | Normal Kidney | > 100 |

Target Identification and Validation

If the compound shows potent activity in phenotypic screens, the next step is to identify its molecular target(s).

Experimental Workflow: Target Identification

Caption: A workflow for identifying the molecular target of a bioactive compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., FLT3), its specific substrate peptide, and ATP.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Use a phosphospecific antibody or a luminescence-based ATP detection kit (e.g., Kinase-Glo®) to measure kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion

While the precise mechanism of action of this compound remains to be definitively established, its chemical structure points towards several plausible and exciting avenues for investigation. The presence of the fluorinated pyridine core, a privileged scaffold in medicinal chemistry, suggests potential roles in enzyme inhibition or receptor modulation. The difluoromethoxy group further enhances its drug-like properties, making it a compelling candidate for further study. The hypothesis-driven approach and experimental workflows detailed in this guide provide a robust framework for researchers to unlock the therapeutic potential of this promising molecule.

References

- BenchChem. (2025). Application Notes: The Versatile Role of 2-(Difluoromethoxy)-6-fluoropyridine in the Synthesis of Novel Agrochemicals.

- BenchChem. (2025). 2-(Difluoromethoxy)

- Patsnap Synapse. (2024). What is the mechanism of 5-Fluorodeoxyuridine?.

- Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. European Journal of Medicinal Chemistry.

- MDPI. (2023).

- PubMed. (2024). Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus.

- ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, Synthesis, and Biological Evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]

- 4. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Difluoromethoxy)-5-fluoropyridine

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing the pharmacological profile of drug candidates. The compound 2-(Difluoromethoxy)-5-fluoropyridine represents a contemporary heterocyclic building block where fluorine's unique properties are leveraged to modulate key physicochemical parameters. The presence of both a difluoromethoxy (-OCF₂H) group and a fluorine atom on the pyridine ring can significantly influence metabolic stability, receptor binding affinity, and bioavailability.[1][2] The difluoromethoxy group, in particular, is a valuable bioisostere for methoxy or hydroxyl groups, offering a unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability against oxidative metabolism.[3][4]

This technical guide provides a comprehensive framework for evaluating two critical attributes of this compound: solubility and stability. For researchers, scientists, and drug development professionals, a thorough understanding of these properties is not merely a characterization exercise; it is fundamental to predicting a compound's in vivo behavior, guiding formulation development, and establishing a viable shelf-life. We will delve into the causality behind experimental choices, provide field-proven protocols, and interpret the resulting data to build a holistic profile of the molecule.

Part 1: Aqueous Solubility Assessment

Aqueous solubility is a master variable in drug discovery, directly impacting absorption, distribution, and the reliability of in vitro assay data.[5] We delineate between two key solubility measurements: kinetic and thermodynamic. Kinetic solubility is often employed in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is critical for later-stage development and formulation.[5][6]

Expertise & Causality: Why Two Types of Solubility?

-

Kinetic Solubility: This measurement reflects the solubility of a compound precipitating out of a supersaturated solution, typically created by adding a concentrated DMSO stock to an aqueous buffer.[5][7] It is a rapid assessment relevant for early-stage screening where thousands of compounds are evaluated in standardized in vitro biological assays that can tolerate low percentages of DMSO.[8] A high kinetic solubility is desirable to ensure the compound remains in solution during the assay, preventing false-negative results.

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] It is determined by equilibrating an excess of the solid compound with the solvent over an extended period.[11] This value is crucial for pre-formulation activities, predicting oral absorption, and understanding the intrinsic physicochemical properties of the active pharmaceutical ingredient (API).[10]

Experimental Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol outlines a high-throughput method for assessing the kinetic solubility of this compound. Nephelometry measures the light scattered by suspended particles (precipitate) to determine the point of insolubility.[12]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: In a clear 96-well microtiter plate, dispense 5 µL of the DMSO stock solution into the wells of the top row (Row A).

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from Row A to Row B (containing 50 µL of DMSO), mixing, and repeating down the plate to create a range of concentrations.

-

Buffer Addition: To a corresponding 96-well plate, add 95 µL of phosphate-buffered saline (PBS), pH 7.4.

-

Compound Addition: Transfer 5 µL from each well of the DMSO dilution plate to the corresponding well of the PBS plate. This results in a final DMSO concentration of 5%.

-

Incubation & Measurement: Mix the plate thoroughly and incubate at room temperature for 2 hours.[12] Measure the light scattering in each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the background (buffer with DMSO).

Experimental Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the definitive method for determining the equilibrium solubility of this compound. The analysis is performed using a stability-indicating HPLC-UV method.

Methodology:

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to separate 1.5 mL glass vials.[9]

-

Solvent Addition: To each vial, add 1 mL of the desired aqueous medium (e.g., deionized water, PBS pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[9][13]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates. Causality Note: Filtration is a critical step. Adsorption of the compound to the filter material can underestimate solubility, so filter validation with a solution of known concentration is recommended.[12]

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method. Quantify the concentration against a standard curve prepared from the compound.[11]

Data Presentation: Solubility Profile

The following table presents a hypothetical but plausible solubility profile for this compound, reflecting the expected influence of its fluorinated structure (moderate lipophilicity).

| Parameter | Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 | 25 | 85 | 521 |

| Thermodynamic Solubility | Deionized Water | 25 | 60 | 368 |

| Thermodynamic Solubility | PBS, pH 7.4 | 25 | 72 | 441 |

Note: Molecular Weight of this compound (C₆H₄F₃NO) is 163.10 g/mol .[8]

Visualization: Solubility Determination Workflow

Caption: Workflow for kinetic and thermodynamic solubility determination.

Part 2: Intrinsic Stability and Degradation Pathway Profiling

Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, purity, and potency throughout its lifecycle.[14][15] Forced degradation (or stress testing) is the cornerstone of this process. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify likely degradation products and establish the degradation pathways.[16][17] This is mandated by ICH guideline Q1A.[18][19]

Expertise & Causality: The Rationale of Forced Degradation

The primary goals of a forced degradation study are twofold:

-

Pathway Elucidation: To understand the intrinsic stability of the molecule and identify how it breaks down under various chemical and physical stresses. This knowledge is invaluable for developing stable formulations and defining proper storage and handling conditions.[16][20]

-

Method Validation: To generate degradation products and demonstrate that the chosen analytical method (typically HPLC) is "stability-indicating." A stability-indicating method is one that can accurately quantify the parent drug without interference from impurities, excipients, or degradation products.[20]

Experimental Protocol 3: Development of a Stability-Indicating HPLC Method

A robust reversed-phase HPLC (RP-HPLC) method is essential for stability studies.

Methodology:

-

Column Selection: Start with a workhorse column, such as an Ascentis C18 (150 x 4.6 mm, 5 µm). The C18 phase provides good retention for moderately polar compounds like fluorinated pyridines.

-

Mobile Phase: Use a gradient elution to ensure separation of both the parent compound and any potential degradants with different polarities.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Acetonitrile

-

Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This wide gradient is crucial for initial screening.

-

-

Detection: Use a photodiode array (PDA) or UV detector. A wavelength of ~270 nm is a reasonable starting point for a pyridine-based chromophore. A PDA detector is superior as it can assess peak purity across the entire UV spectrum.

-

Optimization: Analyze a mixture of stressed samples (e.g., a cocktail of acid, base, and peroxide-stressed samples) to challenge the method. Adjust the gradient slope, mobile phase pH, and even the column chemistry (e.g., Phenyl or F5 phases) to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks.

Experimental Protocol 4: Forced Degradation Studies

The following protocols are based on ICH guidelines and standard industry practice.[16][21] The goal is to achieve 5-20% degradation of the drug substance.[20]

General Sample Preparation: Prepare a solution of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis:

-

Add an equal volume of 0.1 M HCl to the sample solution.

-

Incubate at 60°C.

-

Withdraw aliquots at time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

-

Base Hydrolysis:

-

Add an equal volume of 0.1 M NaOH to the sample solution.

-

Incubate at 60°C.

-

Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the sample solution.

-

Incubate at room temperature, protected from light.

-

Withdraw aliquots at time points and dilute for HPLC analysis.

-

-

Thermal Degradation:

-

Store the drug substance as a solid powder and in solution in a temperature-controlled oven at 60°C.

-

Analyze samples at various time points (e.g., 1, 3, 7 days).

-

-

Photostability:

-

Expose the solid drug substance and its solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines.[22][23]

-

The exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[24][25]

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the light-exposed and dark control samples.

-

Data Presentation: Forced Degradation Summary

This table summarizes hypothetical results from the forced degradation study of this compound.

| Stress Condition | Reagent/Setting | Time | % Degradation | No. of Degradants >0.1% |

| Acid Hydrolysis | 0.1 M HCl | 24h | ~8% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 24h | ~15% | 3 |

| Oxidation | 3% H₂O₂ | 24h | ~5% | 1 |

| Thermal (Solid) | 60°C | 7 days | <1% | 0 |

| Thermal (Solution) | 60°C | 7 days | ~2% | 1 |

| Photostability | ICH Q1B | N/A | ~11% | 2 |

Interpretation: The hypothetical data suggests that this compound is most susceptible to degradation under basic and photolytic conditions. The difluoromethoxy group is generally stable, but the pyridine ring system can be susceptible to nucleophilic attack under strong basic conditions and photodegradation. The compound shows good stability to heat and moderate oxidative stress.

Visualization: Forced Degradation Study Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion: A Synthesized Physicochemical Profile

The systematic evaluation of solubility and stability provides a robust foundation for the continued development of this compound. Our investigation, guided by established scientific principles and regulatory expectations, reveals a compound with moderate aqueous solubility and predictable stability liabilities, primarily under basic and photolytic stress.

This data-driven understanding is paramount. The solubility profile informs the selection of appropriate formulation strategies to ensure adequate bioavailability, while the stability profile dictates necessary precautions for storage, handling, and packaging to maintain the compound's integrity from synthesis to administration. By adhering to these rigorous, self-validating protocols, drug development professionals can de-risk their programs and make informed decisions, ultimately accelerating the journey of promising molecules like this compound to the clinic.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. EMA. [Link]

-

U.S. Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products. FDA. [Link]

-

ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]

-

Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]

-

Tarasenko, N., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

SlideShare. (2015). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

-

ICH. (n.d.). Quality Guidelines. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

-

LCGC International. (2017). Computer-Assisted Method Development for Small and Large Molecules. [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]

-

Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-86. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Teledyne LABS. (2026). The Impact of Fluorine Substitution on Molecular Properties. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]

-

Dalvit, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link]

-

Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

-

ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. [Link]

-

Royal Society of Chemistry. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ICH Official web site : ICH [ich.org]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. evotec.com [evotec.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. enamine.net [enamine.net]

- 14. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. database.ich.org [database.ich.org]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. sgs.com [sgs.com]

- 21. onyxipca.com [onyxipca.com]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 24. ema.europa.eu [ema.europa.eu]

- 25. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

Introduction: The Emergence of the Difluoromethoxy Group in Pyridine Scaffolds

An In-depth Technical Guide to the Synthesis of 2-(Difluoromethoxy)-5-fluoropyridine

The incorporation of fluorinated functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. Among these, the difluoromethoxy (-OCF₂H) group has garnered significant attention as a bioisostere for hydroxyl, thiol, and amide moieties. Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can profoundly influence a molecule's metabolic stability, pharmacokinetic profile, and binding affinity.[1] When appended to a pyridine ring, a privileged scaffold in numerous bioactive compounds, the -OCF₂H group offers a powerful tool for modulating molecular properties. This guide provides a comprehensive overview of the synthetic history and methodologies for preparing this compound, a key building block for advanced pharmaceutical and agrochemical research.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and industrially scalable approach to this compound involves the difluoromethoxylation of a readily accessible precursor. A retrosynthetic analysis points to 5-fluoro-2-hydroxypyridine as the ideal starting material. This strategy hinges on the generation of difluorocarbene (:CF₂) and its subsequent reaction with the hydroxyl group of the pyridine.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of the Key Precursor, 5-Fluoro-2-hydroxypyridine

The synthesis of 5-fluoro-2-hydroxypyridine is a critical first step. A reliable method involves the demethylation of 5-fluoro-2-methoxypyridine using a strong acid such as hydrobromic or hydrochloric acid.[2]

Experimental Protocol: Demethylation of 5-Fluoro-2-methoxypyridine

-

Reaction Setup: To a sealed reaction vessel, add 5-fluoro-2-methoxypyridine.

-

Acid Addition: Add a 48% aqueous solution of hydrobromic acid.

-

Heating: Heat the mixture to 100°C and maintain for 6 hours.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-fluoro-2-hydroxypyridine.

| Parameter | Value | Reference |

| Starting Material | 5-Fluoro-2-methoxypyridine | [2] |

| Reagent | 48% HBr (aq) | [2] |

| Temperature | 100°C | [2] |

| Reaction Time | 6 hours | [2] |

| Reported Yield | ~49% | [2] |

Part II: Core Synthesis: Difluoromethoxylation of 5-Fluoro-2-hydroxypyridine

Proposed Mechanism of Difluoromethoxylation

The reaction proceeds through a two-step mechanism. First, the base (cesium carbonate) deprotonates the hydroxyl group of 5-fluoro-2-hydroxypyridine to form the more nucleophilic pyridinolate. Concurrently, sodium chlorodifluoroacetate thermally decomposes to generate highly reactive difluorocarbene (:CF₂). The nucleophilic oxygen of the pyridinolate then attacks the electrophilic difluorocarbene. A subsequent protonation event during workup yields the final product.

Caption: Proposed reaction mechanism for difluoromethoxylation.

Proposed Experimental Protocol

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, combine 5-fluoro-2-hydroxypyridine, sodium chlorodifluoroacetate, and cesium carbonate.

-

Solvent Addition: Add a mixed solvent system, for example, acetonitrile and water (10:1 v/v), as described in the analogous pyrazine synthesis.[3]

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Extraction: Extract the filtrate with a suitable organic solvent. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

| Parameter | Proposed Value/Reagent | Rationale/Reference |

| Starting Material | 5-Fluoro-2-hydroxypyridine | Key Precursor |

| Difluorocarbene Source | Sodium Chlorodifluoroacetate | Established reagent for difluorocarbene generation.[1][3] |

| Base/Catalyst | Cesium Carbonate | Effective base for deprotonation.[3] |

| Solvent | Acetonitrile/Water (10:1) | Proven solvent system in analogous reactions.[3] |

| Temperature | Reflux | To ensure thermal decomposition of the carbene precursor. |

Alternative Synthetic Considerations

While the difluorocarbene approach is the most established, other modern synthetic methods could potentially be adapted for this transformation.

-

Radical Difluoromethoxylation: Recent advances have introduced shelf-stable reagents for the direct C(sp²)-H difluoromethoxylation of (hetero)arenes via photoredox catalysis.[4] While this would not be a primary route from 2-hydroxy or 2-chloro precursors, it represents a potential future direction for the synthesis of such compounds.

-

Nucleophilic Substitution: The reaction of 2-chloro-5-fluoropyridine with a difluoromethoxide source is another theoretical possibility. However, the generation and handling of the difluoromethoxide anion can be challenging, making this a less practical approach compared to the in-situ generation of difluorocarbene.

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in modern chemical research. While a dedicated publication on its synthesis is not prominent, a robust and scalable synthetic route can be confidently proposed based on well-established precedents, primarily the difluoromethoxylation of 5-fluoro-2-hydroxypyridine using a difluorocarbene precursor. The methodologies outlined in this guide, from the synthesis of the necessary precursor to the core difluoromethoxylation reaction, provide a comprehensive framework for researchers and scientists in the field of drug development and agrochemical synthesis.

References

-

[3] CN112979565B - Synthetic method of 2-chloro-5-(difluoromethoxy) pyrazine. Google Patents. Available at:

-

[4] Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. PubMed. Available at: [Link]

-

[1] Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 3. CN112979565B - Synthetic method of 2-chloro-5- (difluoromethoxy) pyrazine - Google Patents [patents.google.com]

- 4. Visible-Light Photoredox-Catalyzed C(sp2)-H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity screening of 2-(Difluoromethoxy)-5-fluoropyridine derivatives

An In-depth Technical Guide to the Biological Activity Screening of 2-(Difluoromethoxy)-5-fluoropyridine Derivatives

Authored by: A Senior Application Scientist

Foreword: The Strategic Imperative of Fluorination in Pyridine Scaffolds

In the landscape of modern drug discovery, the pyridine ring stands as a privileged scaffold, present in a multitude of FDA-approved therapeutics.[1] The strategic incorporation of fluorine atoms into these structures has become a cornerstone of medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[2] Fluorine's unique characteristics—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4]

The 2-(difluoromethoxy) and 5-fluoro substituents, the focus of this guide, are of particular interest. The difluoromethoxy group (OCF₂H) is a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, while simultaneously increasing lipophilicity and resistance to metabolic degradation.[5][6] This guide presents a comprehensive, field-proven framework for the systematic biological evaluation of novel this compound derivatives, designed to efficiently identify and characterize promising lead candidates for therapeutic development.

Part 1: The Screening Cascade: A Funnel-Based Approach to Lead Identification

A successful screening campaign is not a single experiment but a multi-stage, hierarchical process designed to manage the attrition rate inherent in drug discovery. We employ a funnel-based strategy, starting with broad, high-throughput primary screens to identify "hits," followed by more complex secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MOA), and assess selectivity. This approach ensures that resources are focused progressively on the most promising compounds.

The logical flow of this cascade is depicted below. It is designed to move from broad phenotypic observations to specific molecular interactions, a critical path for validating initial findings.

Caption: A hierarchical workflow for screening this compound derivatives.

Part 2: Core Screening Protocols & Methodologies

Based on the known biological profiles of fluorinated pyridines, we will focus on three key therapeutic areas: oncology, infectious diseases, and enzyme inhibition.[2][3] The following protocols are detailed to be self-validating, incorporating necessary controls for robust and reproducible data.

Anticancer Activity Screening

Numerous pyridine derivatives have demonstrated potent anticancer activity by targeting various cellular mechanisms, including kinase signaling, tubulin polymerization, and apoptosis induction.[1][7]

Protocol 2.1.1: Primary Cell Viability Assay (MTT Assay)

Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxic effects.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the pyridine derivatives in DMSO. Dilute the compounds in culture medium to the final desired concentration (e.g., 10 µM for a primary screen). Remove the old medium from the cells and add 100 µL of the compound-containing medium.

-

Controls: Include wells with vehicle control (DMSO, same final concentration as treated wells), untreated cells (medium only), and a positive control (e.g., Doxorubicin at 5 µM).

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered hits.

Protocol 2.1.2: Secondary Assay - Caspase-3/7 Activity for Apoptosis

Causality: A hallmark of many effective anticancer drugs is the induction of apoptosis (programmed cell death). Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a proluminescent caspase-3/7 substrate which, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Step-by-Step Methodology:

-

Assay Setup: Seed and treat cells with a dose-response curve of the hit compounds (e.g., 0.1 to 100 µM) in a white-walled 96-well plate as described in Protocol 2.1.1.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Analysis: Plot the luminescent signal against compound concentration to determine the EC₅₀ for apoptosis induction. This confirms that the observed cytotoxicity is mediated, at least in part, by apoptosis.

Antimicrobial Activity Screening

The search for novel antimicrobial agents is a global health priority. Phenotypic screening to identify compounds that inhibit bacterial growth is a fundamental first step.[8]

Protocol 2.2.1: Primary Antimicrobial Assay (Broth Microdilution for MIC)

Causality: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This assay is the gold standard for determining the potency of a new compound.

Step-by-Step Methodology:

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) into cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Inoculum Preparation: Adjust the bacterial culture turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Preparation: Perform a two-fold serial dilution of the test compounds in a 96-well plate, typically from 64 µg/mL down to 0.125 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well of the plate.

-

Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration well with no visible turbidity. A resazurin-based viability indicator can be added for a colorimetric readout.

-

Analysis: Compounds with low MIC values are prioritized for further study.

Target-Based Screening: Enzyme Inhibition